molecular formula C9H20O4S2 B1620723 L-Arabinose diethyldithioacetal CAS No. 43179-48-2

L-Arabinose diethyldithioacetal

Cat. No.: B1620723
CAS No.: 43179-48-2
M. Wt: 256.4 g/mol
InChI Key: IZQLWYVNJTUXNP-PRJMDXOYSA-N
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Description

L-Arabinose diethyldithioacetal is a biomedical product utilized for various purposes in the industry. This compound is studied for its potential therapeutic applications in cancer treatment, particularly in combination with certain anti-tumor drugs .


Synthesis Analysis

The synthesis of L-Arabinose involves various enzymes dealing with β-l-Ara f and α-l-Ara p residues .


Molecular Structure Analysis

L-Arabinose, TMS diethyldithioacetal derivative contains total 82 bond(s); 30 non-H bond(s), 16 rotatable bond(s), and 2 sulfide(s) . The L-arabinose, acetylated diethyldithioacetal derivative molecule contains a total of 54 bond(s) There are 26 non-H bond(s), 4 multiple bond(s), 16 rotatable bond(s), 4 double bond(s), 4 ester(s) (aliphatic) and 2 sulfide(s) .


Chemical Reactions Analysis

L-Arabinose triggers its own uptake via induction of the arabinose-specific Gal2p transporter in an industrial Saccharomyces cerevisiae strain . The structure and function of aldopentose catabolism enzymes involved in oxidative non-phosphorylative pathways have been studied .


Physical and Chemical Properties Analysis

DL-arabinose crystallizes as a stable racemic compound, which transforms quickly from its constituent enantiomers when in solution . The PXRD pattern of the racemic compound of DL-arabinose displays key characteristic peaks at 14, 15, and 20 ° (2 θ), whereas the key peaks for the D- and L-enantiomer arabinose are at 13, 21, and 22 (2 θ) .

Scientific Research Applications

Metabolic Syndrome and Diabetes Management

  • L-Arabinose has shown potential in treating metabolic syndrome, a cluster of conditions that increase the risk of heart disease and diabetes. In a rat model, L-Arabinose reduced body weight, blood pressure, blood glucose, triglycerides, and improved insulin resistance and inflammation, suggesting its utility in therapies against metabolic syndrome (Hao et al., 2015).
  • L-Arabinose's effect on reducing glycemic and insulinemic responses in humans, especially in sugary beverages, highlights its potential use in managing postprandial glucose levels, critical in diabetes management (Krog-Mikkelsen et al., 2011).

Weight Management and Obesity

  • Research indicates L-Arabinose's efficacy in preventing increases in lipogenic enzymes and triglyceride levels, reducing the weights of epididymal adipose tissue in rats. This suggests its potential role in weight management and obesity prevention (Osaki et al., 2001).

Gut Health

  • L-Arabinose has been found to inhibit colitis by modulating gut microbiota in mice, offering insights into its potential as a functional food or therapeutic strategy for intestinal health (Li et al., 2019).
  • The suppression of gluconeogenesis and modulation of AMP-activated protein kinase in metabolic disorder mice by L-Arabinose further demonstrates its role in improving glucose metabolism and gut health (Wang et al., 2021).

Agricultural Applications

  • In agriculture, L-Arabinose has been explored for its potential in controlling tomato bacterial wilt, showing effectiveness in suppressing disease severity by altering pathogen proliferation and enhancing plant defense genes (Fu et al., 2020).

Biofuel and Biotechnological Production

  • L-Arabinose is important in the microbial pentose phosphate pathway and has been studied for its role in biofuels and bioproductsproduction. The identification and characterization of enzymes like L-Arabinose 1-Dehydrogenase involved in alternative pathways of L-Arabinose metabolism in bacteria underscore its biotechnological significance (Watanabe et al., 2006).

Safety and Hazards

L-Arabinose diethyldithioacetal should be handled with care. Avoid dust formation, contact with skin and eyes, and inhalation of dust . In case of contact, rinse immediately with plenty of water .

Biochemical Analysis

Biochemical Properties

L-Arabinose interacts with several enzymes and proteins. For instance, the strain Escherichia coli can utilize L-arabinose as a sole carbon source for growth because the encoded L-Arabinose Isomerase can catalyze L-arabinose to L-ribulose . L-Ribulose is further transformed to L-ribulose-5-phosphate by L-ribulokinase .

Cellular Effects

L-Arabinose diethyldithioacetal has significant effects on various types of cells and cellular processes. For instance, L-Arabinose supplementation significantly reduced body weight gain, lowered circulating low-density lipoprotein cholesterol (LDL-C) while increasing high-density lipoprotein cholesterol (HDL-C) levels, and efficiently alleviated hepatic inflammation and lipid accumulations in high-fat-high-sucrose diet-fed mice .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It inhibits cholesterol synthesis via downregulation of 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR). Additionally, it might facilitate reverse cholesterol transport, evidenced by the increased mRNA expressions of low-density lipoprotein receptor (LDL-R) and scavenger receptor class B type 1 (SR-B1) .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound shows changes in its effects over time. For instance, in a study involving high-carbohydrate, high-fat diet-induced metabolic syndrome in rats, L-Arabinose supplementation showed significant effects over time, including reducing body weight, lowering circulating LDL-C, and increasing HDL-C levels .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in a study involving high-carbohydrate, high-fat diet-induced metabolic syndrome in rats, L-Arabinose supplementation at a dosage of 400 mg/kg/day for 12 weeks showed significant effects, including reducing body weight, lowering circulating LDL-C, and increasing HDL-C levels .

Metabolic Pathways

This compound is involved in several metabolic pathways. For instance, it is involved in the metabolism of L-Arabinose, where it is converted to L-Ribulose by L-Arabinose Isomerase, and then to L-Ribulose-5-phosphate by L-Ribulokinase .

Transport and Distribution

Studies on L-Arabinose suggest that it is transported and distributed within cells and tissues via specific transporters .

Subcellular Localization

Studies on L-Arabinose suggest that it is localized in the Golgi apparatus, where it is involved in the synthesis of arabinosylated cell wall components .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of L-Arabinose diethyldithioacetal can be achieved through a multi-step process involving protection and deprotection of functional groups.", "Starting Materials": [ "L-Arabinose", "Diethyldithioacetal", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Sodium sulfate", "Ethyl acetate" ], "Reaction": [ "L-Arabinose is protected with diethyldithioacetal in the presence of methanol and hydrochloric acid to form the diethyldithioacetal derivative.", "The protected arabinose is then treated with sodium hydroxide to remove the acetal protecting group and form the corresponding aldehyde.", "The aldehyde is then reacted with diethyldithioacetal in the presence of sodium sulfate and ethyl acetate to form the desired L-Arabinose diethyldithioacetal." ] }

CAS No.

43179-48-2

Molecular Formula

C9H20O4S2

Molecular Weight

256.4 g/mol

IUPAC Name

(2R,3R,4S)-5,5-bis(ethylsulfanyl)pentane-1,2,3,4-tetrol

InChI

InChI=1S/C9H20O4S2/c1-3-14-9(15-4-2)8(13)7(12)6(11)5-10/h6-13H,3-5H2,1-2H3/t6-,7-,8+/m1/s1

InChI Key

IZQLWYVNJTUXNP-PRJMDXOYSA-N

Isomeric SMILES

CCSC([C@H]([C@@H]([C@@H](CO)O)O)O)SCC

SMILES

CCSC(C(C(C(CO)O)O)O)SCC

Canonical SMILES

CCSC(C(C(C(CO)O)O)O)SCC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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